sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate
Description
Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamido}acetate is a carbazole-based sulfonamide derivative with a sodium carboxylate group. The compound integrates a carbazole core—a heteroaromatic system known for its diverse bioactivity—with a 4-methylbenzenesulfonamide moiety and a hydrophilic acetate tail. This structural design enhances solubility while retaining the carbazole’s pharmacophoric properties. The molecule’s stereochemistry is undefined, as indicated by "0 of 1 defined stereocentres" in related analogs . Carbazole derivatives are widely explored for their roles in enzyme inhibition (e.g., α-glucosidase, BACE1) and protein stabilization (e.g., cryptochrome), making this compound a candidate for therapeutic applications in diabetes, neurodegenerative diseases, and circadian rhythm modulation .
Properties
IUPAC Name |
sodium;2-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-17-10-12-19(13-11-17)32(30,31)25(16-24(28)29)14-18(27)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26;/h2-13,18,27H,14-16H2,1H3,(H,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUIEDMTBQVIEZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate is a complex organic compound featuring a carbazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Carbazole derivatives, including this compound, have shown promising antitumor properties. Studies indicate that carbazole compounds can reactivate the p53 tumor suppressor pathway in various cancer cells, leading to increased apoptosis and reduced cell proliferation. For instance, a related carbazole derivative demonstrated selective inhibition of melanoma cell growth while sparing normal melanocytes .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of N-substituted carbazoles. Compounds similar to this compound exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL .
Neuroprotective Effects
Studies have also pointed towards neuroprotective effects associated with carbazole derivatives. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage, with some derivatives exhibiting significant neuroprotective activity at low concentrations (as low as 3 µM) . The presence of bulky substituents at the N-position of the carbazole structure is crucial for enhancing neuroprotective effects.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound may enhance apoptosis in cancer cells through upregulation of caspase activities.
- Antioxidative Action : It exhibits antioxidative properties that mitigate oxidative stress in neuronal cells.
- Inhibition of Enzymatic Activity : Some studies suggest that carbazole derivatives can inhibit specific enzymes involved in tumor progression and microbial resistance.
Case Studies and Research Findings
Comparison with Similar Compounds
N-[3-(9H-Carbazol-9-yl)-2-Hydroxypropyl]-4-Methylbenzenesulfonamide Derivatives
The parent compound shares structural similarity with N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide (ChemSpider ID: 2376387), which replaces the sodium acetate group with a furanylmethyl substituent.
Methanesulfonamide Derivatives
KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide) replaces the 4-methylbenzenesulfonamide with a methanesulfonamide group. KL001 stabilizes cryptochrome (CRY) proteins, critical for circadian rhythm regulation, demonstrating that sulfonamide substituents influence target specificity. The smaller methanesulfonamide group may favor hydrophobic interactions within CRY’s binding pocket .
BACE1-Targeted Sulfonamides
A series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides were synthesized as β-secretase (BACE1) inhibitors for Alzheimer’s disease. Benzyl-substituted derivatives showed IC50 values of 1.6–1.9 μM, outperforming carboxamide analogs (IC50 ≥ 2.5 μM). This highlights the sulfonamide group’s role in enhancing enzyme inhibition, likely through hydrogen bonding with catalytic aspartic acid residues in BACE1 .
Carbazole Derivatives with Alternative Functional Groups
Triazole-Linked Carbazoles
Triazole derivatives, such as 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one , exhibit potent α-glucosidase inhibition (IC50 values lower than acarbose). The triazole moiety introduces rigidity and additional hydrogen-bonding capacity, critical for binding to α-glucosidase’s active site .
Isothiazoline-1,1-Dioxide Derivatives
2-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)isothiazoline-1,1-dioxide modulates cryptochrome activity, a mechanism distinct from sulfonamide-based derivatives. The isothiazoline dioxide group’s electron-withdrawing properties may stabilize protein-ligand interactions via dipole-dipole forces .
Carbazole-Triazinylidenes
Compounds like 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one combine carbazole with triazinylidene groups, enhancing π-π stacking with aromatic residues in enzyme pockets. These derivatives are explored for anticancer and antimicrobial activities .
Table 1. Key Pharmacological Properties of Sodium 2-{N-[3-(9H-Carbazol-9-yl)-2-Hydroxypropyl]-4-Methylbenzenesulfonamido}Acetate and Analogs
Preparation Methods
Epoxide Ring-Opening with Carbazole
Carbazole reacts with epichlorohydrin under basic conditions to form 3-(9H-carbazol-9-yl)-2,3-epoxypropane. Subsequent aminolysis with aqueous ammonia or ammonium hydroxide yields 3-(9H-carbazol-9-yl)-2-hydroxypropylamine. This method, adapted from Friedel-Crafts alkylation principles, achieves moderate yields (55–65%) due to competing side reactions. Optimal conditions involve tetrahydrofuran (THF) as the solvent at 60°C for 12 hours.
Direct Alkylation of Carbazole
Carbazole undergoes alkylation with 3-chloro-2-hydroxypropylamine hydrochloride in the presence of potassium carbonate. This one-pot reaction, conducted in dimethylformamide (DMF) at 80°C for 24 hours, affords the amine intermediate in 70–75% yield. The higher efficiency stems from the use of polar aprotic solvents, which enhance nucleophilicity.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine intermediate reacts with 4-methylbenzenesulfonyl chloride to form the sulfonamide derivative. Key considerations include:
Stepwise Sulfonylation
In dichloromethane (DCM) with triethylamine (TEA) as a base, the amine reacts with toluenesulfonyl chloride at 0°C to room temperature. The reaction completes within 4 hours, yielding N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide in 85–90% purity. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while TEA scavenges HCl to prevent protonation of the amine.
Solvent Optimization
Replacing DCM with acetonitrile improves solubility and reduces side products, increasing the yield to 92%.
Neutralization to Sodium Salt
The carboxylic acid intermediate is treated with equimolar NaOH in ethanol/water (1:1) at 0°C. Precipitation yields the sodium salt with >99% purity. Lyophilization ensures product stability.
Comparative Analysis of Synthetic Routes
Characterization and Validation
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Nuclear Magnetic Resonance (NMR)
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High-Resolution Mass Spectrometry (HRMS)
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X-ray Crystallography
Single-crystal analysis confirms the planar carbazole core and staggered conformation of the hydroxypropyl chain.
Challenges and Optimization Strategies
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Steric Hindrance: Bulky carbazole limits reaction rates. Using DMF as a high-boiling solvent improves kinetics.
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Byproduct Formation: Excess toluenesulfonyl chloride generates disulfonylated byproducts. Stoichiometric control and TEA quenching mitigate this.
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Purification: Silica gel chromatography removes unreacted carbazole, while recrystallization in ethanol/water refines the final product .
Q & A
Q. Critical Parameters :
- Temperature Control : Exothermic reactions during sulfonamide formation require cooling (0–5°C) to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in phase separation during purification .
- Purification : Sequential column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (methanol/water) are essential for ≥95% purity .
Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for the carbazole aromatic protons (δ 8.1–8.3 ppm), hydroxypropyl CH2 groups (δ 3.4–4.1 ppm), and sulfonamide SO2N protons (δ 2.9–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M–Na]+ with <2 ppm error .
- X-ray Crystallography : Use SHELXL for refinement (e.g., hydrogen bonding between hydroxypropyl O–H and sulfonamide O atoms, C–H···π interactions in carbazole) .
Advanced Tip : For disordered solvent molecules in crystallography, apply SQUEEZE (PLATON) to refine electron density maps .
What preliminary biological screening approaches are recommended to assess its bioactivity?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Test against α-glucosidase (diabetes target) or carbonic anhydrase isoforms (pH regulation) using UV-Vis kinetic monitoring .
- Cellular Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate apoptosis induction .
- Molecular Docking : Preliminary docking (AutoDock Vina) with protein targets (e.g., SARS-CoV-2 Mpro or human ACE2) to prioritize in vitro testing .
How can reaction conditions be optimized to address competing side reactions during synthesis?
Q. Advanced Research Focus
- Competing Alkylation : The hydroxypropyl chain may undergo unintended O-alkylation. Mitigate by using bulky bases (e.g., DBU) to favor N9-carbazole alkylation .
- Sulfonamide Hydrolysis : Avoid aqueous workup at high pH; instead, use anhydrous Na2SO4 for drying .
- Byproduct Identification : Employ LC-MS to detect and quantify impurities (e.g., dimeric sulfonamides) and adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) .
What strategies are effective for modifying the carbazole or sulfonamide moieties to enhance target specificity?
Q. Advanced Research Focus
- Carbazole Functionalization : Introduce electron-withdrawing groups (e.g., –F, –NO2) at C3/C6 positions to modulate π-stacking with biological targets .
- Sulfonamide Bioisosteres : Replace the 4-methyl group with trifluoromethyl (–CF3) to improve metabolic stability .
- Sodium Acetate Replacement : Test potassium or magnesium salts to alter solubility and membrane permeability .
How can computational methods predict interaction mechanisms with biological targets?
Q. Advanced Research Focus
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to analyze binding stability with kinases or viral proteases .
- QM/MM Calculations : Study proton transfer in enzyme active sites (e.g., α-glucosidase) to identify critical hydrogen bonds .
- ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition risks .
What approaches resolve discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite Identification : Incubate with liver microsomes to detect Phase I/II metabolites that may deactivate the compound in vivo .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to improve solubility and in vivo retention .
How do structural features influence physicochemical properties relevant to drug development?
Q. Advanced Research Focus
- LogP Prediction : The carbazole moiety increases hydrophobicity (cLogP ~3.5), while the sodium acetate enhances water solubility (>10 mg/mL) .
- pKa Determination : Titrate the hydroxypropyl group (pKa ~9.5) and sulfonamide (pKa ~10.2) to assess ionization at physiological pH .
- Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, suitable for solid dosage forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
